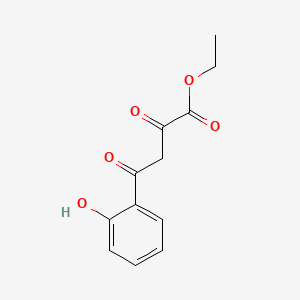

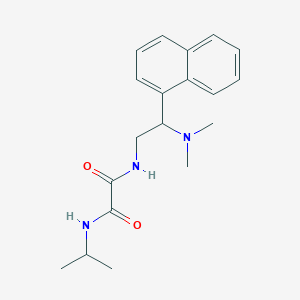

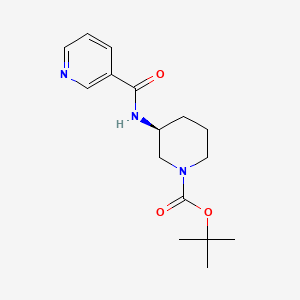

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate, also known as ethyl 4-hydroxybenzoate, is an organic compound commonly used as a preservative in food and pharmaceutical products. It is a white, crystalline powder with a faint odor and a bitter taste. Ethyl 4-hydroxybenzoate is a synthetic compound that is produced by the reaction of ethyl alcohol and 4-hydroxybenzoic acid. It is also known as E214 and has the chemical formula C9H10O4.

Applications De Recherche Scientifique

Synthesis of Cyclobutene Derivatives

Ethyl 4-aryl-2,4-dioxobutanoates are utilized in the stereoselective intramolecular Wittig reaction to yield cyclobutene derivatives. These derivatives are significant in producing highly electron-deficient 1,3-dienes through electrocyclic ring-opening reactions (Yavari & Samzadeh‐Kermani, 1998).

Synthesis of Isoxazolyl Derivatives

Ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to form ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. These compounds are noteworthy in the field of organic chemistry for their yields and reaction conditions (Obydennov, Khammatova, & Sosnovskikh, 2017).

Synthesis of Pyrazole Derivatives

Ethyl 2,3-dioxobutanoate-2-arylhydrazones have been used in the synthesis of ethyl 1-aryl-4-hydroxy-1H-3-pyrazolecarboxylates. This process involves treatment with specific reagents at reflux temperature, followed by heating with N-ethyldiisopropylamine (Patel, Vyas, Pandey, Tavares, & Fernandes, 1991).

Investigation of Antioxidant Properties

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate has been studied for its antioxidant properties. Its efficacy as a scavenger at various concentrations in an in vitro hypochlorous system was analyzed, highlighting its potential in medicinal chemistry (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).

Formation of Dicyanobiphenyl Derivatives

Reactions of ethyl 4-aryl-2,4-dioxobutanoates with specific nitriles have led to the formation of dicyanopyrazine and ethyl 5-amino-4,6-dicyanobiphenyl-3-carboxylate derivatives. These compounds are of interest in the synthesis of complex organic molecules (Moloudi, Kabirifard, Piri, & Naghizadeh, 2018).

Preparation of Enantiomerically Pure α-Hydroxy and α-Amino Acid Esters

Ethyl 2,4-dioxo-4-phenylbutyrate, a related compound, has been used to prepare enantiomerically pure α-hydroxy and α-amino acid esters. This process is essential in the synthesis of homophenylalanine derivatives (Blaser, Burkhardt, Kirner, Mössner, & Studer, 2003).

Propriétés

IUPAC Name |

ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-2-17-12(16)11(15)7-10(14)8-5-3-4-6-9(8)13/h3-6,13H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSFPQJSCHOSMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl N-[(1R,2R,4S,6S)-6-amino-2-bicyclo[2.2.2]octanyl]carbamate;hydrochloride](/img/structure/B2913475.png)

![N-(1,1-dioxothiolan-3-yl)(2-methyl-4,9-dioxonaphtho[2,3-b]furan-3-yl)carboxami de](/img/structure/B2913487.png)

![1-(6-Methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethanone](/img/structure/B2913489.png)

![2-(ethylthio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2913491.png)

![[1-(2,2,2-Trifluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2913496.png)